molecular formula C8H5BrO2 B12962386 6-Bromo-1,4-benzodioxin

6-Bromo-1,4-benzodioxin

Cat. No.: B12962386
M. Wt: 213.03 g/mol
InChI Key: GAYDMZAMIRJBMY-UHFFFAOYSA-N
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Description

6-Bromobenzo[b][1,4]dioxine is an aryl halide with the molecular formula C8H7BrO2. It is a derivative of 1,4-benzodioxane, where a bromine atom is substituted at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromobenzo[b][1,4]dioxine can be synthesized from 1,4-benzodioxane through bromination. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the 6th position .

Industrial Production Methods: While specific industrial production methods for 6-Bromobenzo[b][1,4]dioxine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid.

    Substitution: Various nucleophiles in the presence of a base.

    Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.

Major Products:

Scientific Research Applications

6-Bromobenzo[b][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The bromine atom’s presence allows for selective reactions, making it a valuable intermediate in organic synthesis. The compound’s effects are mediated through its ability to undergo substitution and other reactions, leading to the formation of biologically active molecules.

Comparison with Similar Compounds

Uniqueness: 6-Bromobenzo[b][1,4]dioxine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential applications. Its ability to undergo selective substitution reactions makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H5BrO2

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-1,4-benzodioxine

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H

InChI Key

GAYDMZAMIRJBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC=CO2

Origin of Product

United States

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